1-(4-Aminophenyl)-1,3-dimethylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-aminophenyl)-1,3-dimethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-11-9(13)12(2)8-5-3-7(10)4-6-8/h3-6H,10H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAHGOUTCFJSEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N(C)C1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 4 Aminophenyl 1,3 Dimethylurea and Analogues
Strategic Approaches to Urea (B33335) Bond Formation
The formation of the urea linkage is a cornerstone of organic synthesis, with numerous procedures developed over the years. nih.gov These methods often revolve around the generation of a reactive intermediate, such as an isocyanate, which is then trapped by an amine. nih.gov The choice of synthetic strategy depends on factors like the availability of starting materials, desired purity, scalability, and the avoidance of toxic reagents.
The most traditional and widely employed method for synthesizing ureas involves the condensation reaction between an isocyanate and an amine. nih.gov This pathway is highly efficient for creating both symmetrical and unsymmetrical ureas. The reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate group.
For a trisubstituted urea like 1-(4-Aminophenyl)-1,3-dimethylurea, a plausible synthetic route would involve multiple steps. For instance, a protected aminophenyl derivative, such as 4-nitrophenyl isocyanate, could be reacted with N-methylaniline. The resulting nitro-urea intermediate would then undergo reduction of the nitro group to an amine, followed by N-methylation to yield the final product. A more direct approach involves the reaction of an appropriate isocyanate with a secondary amine. For example, reacting methyl isocyanate with N-(4-aminophenyl)-N-methylamine would directly form the desired urea bond. Isocyanate-based multicomponent reactions have also emerged as powerful tools for generating diverse urea scaffolds. nih.gov
Historically, the industrial production of isocyanates, the key precursors for many urea syntheses, relied heavily on the use of phosgene (B1210022). nih.govtandfonline.com However, phosgene is an extremely toxic and hazardous gas, prompting the development of safer, "phosgene-free" alternatives. tandfonline.comtno.nl These methods utilize less dangerous reagents, known as phosgene equivalents, such as diphosgene (trichloromethyl chloroformate) or triphosgene (B27547) (bis(trichloromethyl) carbonate). rsc.org Triphosgene, a stable crystalline solid, is a particularly favored substitute that generates phosgene in situ, minimizing handling risks. nih.gov
Another important class of phosgene-free reagents is 3-substituted dioxazolones, which serve as precursors to generate isocyanate intermediates in situ under mild heating. tandfonline.comtandfonline.com This method allows for the chemoselective synthesis of unsymmetrical phenylureas in moderate to excellent yields without significant formation of symmetrical byproducts. tandfonline.comtandfonline.com These approaches provide a practical, eco-friendly, and scalable route to various urea derivatives, including precursors for commercial herbicides and anticancer drugs. tandfonline.com
Carbamates serve as stable and versatile intermediates for the synthesis of ureas. This methodology avoids the direct handling of potentially unstable or toxic isocyanates. The synthesis can be achieved by reacting a carbamate (B1207046) with an amine, often at elevated temperatures, to displace the alcohol or phenol (B47542) leaving group and form the urea. For example, a phosgene-free, two-step synthesis of N-methyl-N′,N′-diphenylurea (Akardite II) has been demonstrated where diphenylamine (B1679370) is first reacted with a dialkyl carbonate to form a carbamate intermediate. tno.nl This carbamate is then treated with monomethylamine to yield the final trisubstituted urea. tno.nl
This transcarbamoylation approach is flexible; methyl carbamate, for instance, can be used as an economical carbamoyl (B1232498) donor in tin-catalyzed reactions with a broad range of functional groups tolerated. organic-chemistry.org The reaction of N-substituted carbamoyl chlorides, which can be generated in situ, with amines provides another pathway to unsymmetrical ureas. organic-chemistry.org
1,1'-Carbonyldiimidazole (CDI) is a safe, crystalline, and versatile alternative to phosgene for synthesizing compounds with carbonyl groups, including ureas. koreascience.krresearchgate.net It is particularly useful for preparing unsymmetrical ureas under mild conditions. koreascience.krbohrium.com The reaction proceeds through the initial formation of a carbamoylimidazole intermediate upon reaction of CDI with a primary or secondary amine. This intermediate is an effective, albeit less reactive, equivalent of an isocyanate. Subsequent reaction with a second, different amine yields the unsymmetrical urea, releasing imidazole (B134444) as a byproduct, which can be easily removed during aqueous work-up. koreascience.kr
The reactivity of the carbamoylimidazole intermediate can be modulated. These air- and water-stable crystalline reagents can be considered "blocked" or "masked" isocyanates. acs.org Their reaction with various nucleophiles, including amines, provides access to a wide array of ureas. acs.org The use of CDI is advantageous as it avoids the formation of chlorinated byproducts and is safer than phosgene or its direct analogues. nih.gov
| Reagent | Starting Materials | Key Features | Ref. |
| CDI | Amine 1, Amine 2 | Safe, crystalline solid; mild conditions; imidazole byproduct is easily removed. | koreascience.kr |
| CDI + Zn | Symmetrical or Unsymmetrical Amines | One-pot procedure; suitable for all types of amines; good to excellent yields. | bohrium.com |
| CDI | HCl or TFA salts of primary amines | Forms stable carbamoylimidazole intermediates (isocyanate equivalents); avoids symmetrical urea byproducts. | acs.org |
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgorgoreview.com A key feature of this reaction is that it proceeds through an isocyanate intermediate. wikipedia.org In the presence of water, this isocyanate is hydrolyzed and decarboxylated to the amine. masterorganicchemistry.com However, if the rearrangement is performed in the presence of an external amine nucleophile instead of water, the isocyanate can be trapped to form a substituted urea.
The reaction is typically initiated by treating the primary amide with bromine or chlorine in a strong base like sodium hydroxide. orgoreview.com This generates a N-haloamide which, upon deprotonation, rearranges to the isocyanate. orgoreview.com While this method is powerful for accessing amines and carbamates, its application for creating a specific trisubstituted urea like this compound would require a carefully designed, multi-step sequence starting from a suitable primary amide. Variations of the reaction use reagents like N-bromosuccinimide or (bis(trifluoroacetoxy)iodo)benzene instead of bromine. wikipedia.org
Modern synthetic chemistry has seen a surge in the development of catalytic methods for urea synthesis, which offer high efficiency and atom economy while often utilizing green starting materials.
Metal-Catalyzed Routes: Several transition metals have been found to catalyze the synthesis of ureas from simple building blocks. Ruthenium pincer complexes, for example, can catalyze the direct synthesis of ureas from amines and methanol (B129727), with hydrogen gas as the only byproduct. acs.org This dehydrogenative coupling is highly atom-economical. acs.org Similarly, pincer-supported catalysts based on earth-abundant and less toxic metals like iron and manganese have been developed for the dehydrogenative coupling of amines and methanol to form symmetrical and unsymmetrical ureas. rsc.orgosti.govacs.org The mechanism is proposed to proceed through the formation of a formamide, which is then dehydrogenated to a transient isocyanate that is trapped by another amine. rsc.orgosti.gov Another green approach involves the use of carbon dioxide as the C1 source, with oxovanadium(V) compounds effectively catalyzing the reaction between CO2 and disilylamines to produce ureas under ambient pressure. nii.ac.jpnih.gov
| Catalyst System | Substrates | Key Features | Ref. |
| Ruthenium-Pincer | Amine + Methanol | Atom-economical; H₂ is the only byproduct; no additives required. | acs.org |
| Iron-Pincer | Amine + Methanol | Uses earth-abundant base metal; proceeds via formamide/isocyanate intermediate. | rsc.orgosti.gov |
| Manganese-Pincer | Amine + Methanol | Dehydrogenative coupling; synthesizes ureas and polyureas. | acs.org |
| Oxovanadium(V) | Disilylamine + CO₂ | Uses CO₂ under ambient pressure; no additives required; tolerates chiral substrates. | nii.ac.jpnih.gov |
Organocatalytic Routes: Organocatalysis, which uses small organic molecules to accelerate reactions, has also been successfully applied to urea synthesis. (Thio)ureas themselves can act as organocatalysts, activating substrates through hydrogen bonding. wikipedia.org Amidine-based catalysts, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), are efficient for the synthesis of ureas from amines and sources like ethylene (B1197577) carbonate or propylene (B89431) carbonate, often under solvent-free or microwave-assisted conditions. researchgate.net Chiral ureas, which are important building blocks for pharmaceuticals, can be synthesized with high enantioselectivity using chiral organocatalysts, such as bis(amidine) catalysts in the reaction of allylic amines with isocyanates. acs.orgthieme-connect.com These methods represent a metal-free, often environmentally friendly approach to urea bond formation. wikipedia.org
Selective Functionalization of the Aminophenyl Group
Ortho-, Meta-, and Para-Substitution Control on the Phenyl Ring
Controlling the position of substituents on the phenyl ring is fundamental to creating specific analogues of this compound. The directing effect of the groups already present on the benzene (B151609) ring dictates the position of incoming electrophiles.
The amino group (or a precursor like a nitro group) heavily influences the regioselectivity of electrophilic aromatic substitution reactions.
Ortho- and Para-Directors: Activating groups, which donate electron density to the ring, direct incoming substituents to the ortho and para positions. masterorganicchemistry.com The amino group (-NH₂) and its derivatives are strong activators and therefore ortho-, para-directors. The phenyl group itself is also a weak activator and directs ortho-, para-. chemistrysteps.com
Meta-Directors: Deactivating groups, which withdraw electron density from the ring, direct incoming substituents to the meta position. masterorganicchemistry.com Examples include nitro (-NO₂), nitrile (-CN), and carbonyl groups. masterorganicchemistry.com
In the synthesis of substituted analogues, if starting with aniline (B41778), electrophilic substitution will yield a mixture of ortho and para products. If starting with nitrobenzene, substitution will occur at the meta position. The steric hindrance at the ortho position often leads to the para-substituted product being favored. masterorganicchemistry.com
Green Chemistry Principles and Sustainable Synthesis of this compound
The integration of green chemistry principles into the synthesis of this compound is an area of increasing focus, aiming to reduce environmental impact and improve safety. Key areas of investigation include the use of alternative solvents and the development of more efficient catalysts.
Solvent Selection and Alternative Reaction Media Investigations
The choice of solvent is a cornerstone of green synthesis. Traditional reliance on volatile organic compounds (VOCs) is being challenged by the adoption of more benign alternatives.
Examples of Green Solvents in Urea Synthesis:
| Solvent/Medium | Description | Advantages |
|---|---|---|
| Water | The most environmentally benign solvent. rsc.orgpeerj.com | Non-toxic, non-flammable, abundant. Can offer unique reactivity and selectivity; products often precipitate and are easily isolated by filtration. rsc.orgorganic-chemistry.org |
| Deep Eutectic Solvents (DES) | Mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and urea). frontiersin.orgorgchemres.org | Biodegradable, low toxicity, low cost, and often recyclable. Can act as both solvent and catalyst. frontiersin.orgorgchemres.orgsioc-journal.cn |
| 2-Propanol | A preferable alcohol solvent in certain catalytic systems. | Shown to provide good selectivity in the CeO₂-catalyzed synthesis of cyclic ureas from CO₂. rsc.org |
One study demonstrated a simple and scalable synthesis of N-substituted ureas using water as the sole solvent, avoiding the need for organic co-solvents and simplifying product isolation. rsc.org Another approach utilized a deep eutectic solvent composed of 1,3-dimethylurea (B165225) and L-(+)-tartaric acid as a dual catalyst and reaction medium for a green synthesis protocol. sioc-journal.cn
Catalyst Development for Enhanced Efficiency and Selectivity
Catalyst innovation is crucial for developing sustainable synthetic routes. Research focuses on creating catalysts that are highly efficient, selective, reusable, and operate under mild conditions.
Modern Catalytic Approaches for Urea Synthesis:
| Catalyst Type | Example | Application | Key Benefits |
|---|---|---|---|
| Heterogeneous Catalysts | Cerium Oxide (CeO₂) | Direct synthesis of cyclic ureas from CO₂ and diamines. rsc.org | Effective, reusable, and operates at low CO₂ pressure. rsc.org |
| Organocatalysts | L-Proline | Synthesis of unsymmetrical N,N'-disubstituted ureas. eurekaselect.com | A "green" catalyst that provides excellent yields under mild conditions. eurekaselect.com |
| Transition Metal Catalysts | Ruthenium Pincer Complexes | Urea synthesis directly from methanol and amines. acs.org | Highly atom-economical (produces H₂ as the only byproduct), requires no additives. acs.org |
The development of phosgene-free methods is a significant goal. One such benign method uses 3-substituted dioxazolones as isocyanate surrogates with a non-toxic base in methanol, allowing for the chemoselective synthesis of various unsymmetrical phenylureas. tandfonline.com Another innovative, atom-economical approach uses ruthenium catalysts to synthesize ureas directly from amines and methanol, with hydrogen gas as the only byproduct. acs.org These advancements pave the way for safer, more efficient, and environmentally responsible production of this compound and its analogues.
Elucidation of Chemical Reactivity and Reaction Mechanisms of 1 4 Aminophenyl 1,3 Dimethylurea
Electrophilic and Nucleophilic Character of the Urea (B33335) Functionality
The urea functionality, a cornerstone of the molecule's structure, exhibits dual reactivity. The carbonyl carbon atom (C=O) is electrophilic, a result of the electron-withdrawing effects of the adjacent oxygen and two nitrogen atoms. This electron deficiency makes the carbonyl carbon a target for nucleophilic attack.
Reactivity of the Aminophenyl Moiety
The aminophenyl portion of the molecule is a major hub of chemical activity, with both the amine group and the aromatic ring participating in various transformations.
Amine Group Transformations: Oxidation and Coupling Reactions
The primary aromatic amine group is susceptible to a range of chemical modifications. Oxidation reactions can convert the amine into various products, such as nitroso, nitro, or azoxy derivatives, depending on the specific oxidizing agent and reaction conditions employed.
Furthermore, as a primary aromatic amine, it can undergo diazotization when treated with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid). The resulting diazonium salt is a versatile intermediate that can readily participate in coupling reactions with activated aromatic compounds (like phenols or other anilines) to form intensely colored azo compounds. This classic reaction is a hallmark of primary aromatic amines and a key pathway for synthesizing a wide array of dyes.
Aromatic Ring Reactivity: Electrophilic and Nucleophilic Aromatic Substitutions
The aromatic ring of 1-(4-Aminophenyl)-1,3-dimethylurea is activated towards electrophilic aromatic substitution. The powerful electron-donating and ortho-, para-directing effects of the primary amino group, combined with the activating effect of the N,N-dimethylurea substituent, make the positions ortho to the amino group (and meta to the urea group) particularly susceptible to attack by electrophiles.
While less frequent, the aromatic ring could potentially undergo nucleophilic aromatic substitution if a suitable leaving group were present on the ring, though this is not a typical reaction pathway for this specific compound under normal conditions.
Cleavage and Degradation Pathways
The structural integrity of this compound can be compromised through several degradation pathways, primarily hydrolysis and oxidation. These processes are of significant interest in environmental chemistry, particularly in the context of related phenylurea herbicides. nih.gov
Hydrolysis of the urea linkage is a key degradation route. Depending on the pH, this can proceed through different mechanisms. researchgate.netrsc.org In acidic media, the reaction involves a rate-determining attack of water on the protonated urea molecule. researchgate.net Basic hydrolysis also occurs via an addition-elimination mechanism. rsc.org These hydrolytic processes can cleave the C-N bond, potentially yielding p-phenylenediamine (B122844) and derivatives of dimethylamine (B145610).
Oxidative degradation, for instance by strong oxidants like ozone, can lead to a complex array of products. nih.gov Studies on similar phenylurea compounds show that oxidation can involve N-dealkylation (removal of the methyl groups), hydroxylation of the aromatic ring, and cleavage of the urea bond. nih.govresearchgate.net The dimethylamine functional group can be decomposed and transformed into other species. nih.gov The table below summarizes key degradation reactions observed in related phenylurea compounds, which are indicative of potential pathways for this compound.
| Degradation Type | Reaction | Potential Products | Reference |
| Hydrolysis | Cleavage of the urea C-N bond | p-Phenylenediamine, Dimethylamine derivatives | researchgate.net, rsc.org |
| Oxidation | N-Dealkylation | Monomethyl and demethylated urea derivatives | nih.gov |
| Oxidation | Ring Hydroxylation | Hydroxylated aromatic species | nih.gov, researchgate.net |
| Oxidation | Urea Bond Cleavage | Aniline (B41778) derivatives, Dimethylamine | nih.gov, oup.com |
Isomerization, Tautomerization, and Conformational Dynamics Studies
The structural dynamics of this compound involve several phenomena. Tautomerism, the migration of a proton, is possible within the urea moiety. The common keto form (with the C=O double bond) can exist in equilibrium with its enol (or iminol) tautomer, where a proton moves from a nitrogen atom to the carbonyl oxygen, forming a C=N bond and a hydroxyl group.
The molecule's three-dimensional shape is not static. Conformational dynamics, primarily due to rotation around the single bonds, play a critical role in its properties. researchgate.net Key rotational barriers include those around the C-N bonds of the urea group and the C(aryl)-N bond. Computational and experimental studies on similar N-alkyl-N'-aryl ureas reveal that the pattern of substitution significantly influences the preferred conformation. researchgate.net For instance, N-phenyl-N'-cyclopentyl urea can adopt both trans-trans and cis-trans conformations with nearly equal energy. researchgate.net The presence of different substituents, like in this compound, dictates a specific conformational free-energy landscape that governs its interactions and reactivity.
Spectroscopic and Advanced Characterization Techniques for Structural Elucidation of 1 4 Aminophenyl 1,3 Dimethylurea
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-(4-Aminophenyl)-1,3-dimethylurea, both ¹H and ¹³C NMR spectroscopy are instrumental.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the p-substituted benzene (B151609) ring typically appear as two distinct doublets due to their coupling with adjacent protons. The protons of the amino group (-NH₂) would likely produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The methyl groups attached to the urea (B33335) nitrogen atoms would also give rise to singlets. The N-CH₃ group attached to the phenyl ring and the N,N-(CH₃)₂ group would have slightly different chemical shifts due to their distinct electronic environments.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a separate signal. The carbonyl carbon of the urea group is typically found at a downfield chemical shift (around 150-160 ppm). The aromatic carbons would show signals in the aromatic region (around 110-150 ppm), with the carbon attached to the amino group and the carbon attached to the urea nitrogen having characteristic shifts. The methyl carbons would appear at upfield chemical shifts. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the structure.
Conformational Analysis: NMR spectroscopy, particularly through the use of Nuclear Overhauser Effect (NOE) experiments, can provide insights into the preferred conformation of the molecule in solution. NOE enhancements between specific protons can indicate their spatial proximity, helping to determine the relative orientation of the phenyl ring and the dimethylurea moiety.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Aromatic CH (ortho to NH₂) | 6.6-6.8 (d) | ~115 |
| Aromatic CH (meta to NH₂) | 7.0-7.2 (d) | ~125 |
| -NH₂ | 3.5-4.5 (br s) | - |
| N-CH₃ (phenyl side) | ~3.2 (s) | ~30 |
| N-(CH₃)₂ | ~2.9 (s) | ~36 |
| C=O | - | ~157 |
| Aromatic C-NH₂ | - | ~145 |
| Aromatic C-N(CH₃) | - | ~135 |
Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a characteristic spectrum that acts as a molecular fingerprint, allowing for the identification of functional groups.
IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amine (-NH₂) are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the urea group is a strong band typically observed around 1630-1680 cm⁻¹. Aromatic C-H stretching vibrations are usually found just above 3000 cm⁻¹, while the C-N stretching vibrations would appear in the 1250-1350 cm⁻¹ region. Bending vibrations for the N-H and C-H bonds would be present in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the C-N bonds may also be more prominent in the Raman spectrum compared to the IR spectrum.
Vibrational Mode Assignment: By combining experimental data with theoretical calculations, such as Density Functional Theory (DFT), a detailed assignment of the observed vibrational modes can be achieved. This allows for a thorough understanding of the molecular vibrations and confirmation of the proposed structure.
Interactive Data Table: Characteristic IR and Raman Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch (asymmetric & symmetric) | 3400-3500 (m, sh) | Weak |
| Aromatic C-H Stretch | 3000-3100 (w) | 3000-3100 (s) |
| Aliphatic C-H Stretch | 2850-2960 (w) | 2850-2960 (m) |
| C=O Stretch (Urea Amide I) | 1640-1660 (s) | 1640-1660 (m) |
| Aromatic C=C Stretch | 1580-1620 (m) | 1580-1620 (s) |
| N-H Bend | 1590-1650 (m) | Weak |
| C-N Stretch | 1250-1350 (m) | 1250-1350 (w) |
s = strong, m = medium, w = weak, sh = sharp
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺), which allows for the determination of the elemental composition of this compound (C₁₀H₁₅N₃O).
Fragmentation Pattern Analysis: In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion that can undergo fragmentation. The fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve cleavage of the C-N bonds of the urea linkage and fragmentation of the aromatic ring. Common fragments would include the aminophenyl cation and ions resulting from the loss of the dimethylamino group or the entire dimethylurea side chain. Analysis of these fragments helps to piece together the molecular structure.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment Ion |
| 177 | [M]⁺• (Molecular Ion) |
| 106 | [H₂N-C₆H₄-N(CH₃)]⁺ |
| 92 | [H₂N-C₆H₄]⁺ |
| 72 | [(CH₃)₂NCO]⁺ |
| 44 | [(CH₃)₂N]⁺ |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms in the crystal lattice can be determined, providing unambiguous structural information.
While a specific crystal structure for this compound is not publicly available, analysis of related phenylurea derivatives suggests that the urea moiety and the phenyl ring are often not coplanar due to steric hindrance. The crystal structure would provide the exact dihedral angle between these two groups.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.
Electronic Transitions: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The phenyl ring and the urea carbonyl group are the primary chromophores. The presence of the amino group, an auxochrome, on the phenyl ring will cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.
Conjugation Analysis: The extent of conjugation in the molecule influences the energy of the electronic transitions and thus the position of the absorption bands. The UV-Vis spectrum can provide insights into the electronic communication between the aminophenyl group and the dimethylurea moiety. The position and intensity of the absorption bands can be sensitive to the solvent polarity, which can provide further information about the nature of the electronic transitions. For aniline (B41778) and its derivatives, absorption peaks are typically observed in the UV region. aatbio.comscience-softcon.de
Interactive Data Table: Expected UV-Vis Absorption Maxima (λmax)
| Solvent | Expected λmax (nm) | Electronic Transition |
| Hexane | ~240, ~290 | π → π |
| Ethanol | ~245, ~295 | π → π |
| Acetonitrile | ~242, ~292 | π → π* |
Note: These are estimated values. The n → π transition of the carbonyl group may be observed as a weak shoulder at a longer wavelength.*
Theoretical and Computational Chemistry Investigations of 1 4 Aminophenyl 1,3 Dimethylurea
Structure-Reactivity and Structure-Stability Relationships from Computational Data
Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules, linking their three-dimensional structure to their reactivity and stability. Through methods like Density Functional Theory (DFT), it is possible to calculate a variety of molecular descriptors that offer a quantitative basis for these relationships. For 1-(4-Aminophenyl)-1,3-dimethylurea, while specific computational studies are not extensively available in public literature, we can infer its characteristics based on well-documented research on structurally similar phenylurea derivatives. These studies allow for a detailed analysis of its molecular geometry, electronic properties, and reactive sites.
Molecular Geometry and Conformational Analysis
Below are representative geometric parameters for the optimized structure of this compound, derived from typical values for similar compounds.
| Bond | Typical Bond Length (Å) | Angle | **Typical Bond Angle (°) ** |
| C=O | 1.25 | O-C-N(phenyl) | 121.5 |
| C-N(phenyl) | 1.40 | O-C-N(methyl) | 122.0 |
| C(phenyl)-N | 1.42 | C-N-C(phenyl) | 119.0 |
| C-N(methyl) | 1.38 | H3C-N-C(phenyl) | 118.0 |
| N-CH3 | 1.46 | C(phenyl)-C-C | 120.0 |
| C(phenyl)-NH2 | 1.41 | H-N-H | 112.0 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, is susceptible to attack by electrophiles, while the LUMO, an electron acceptor, is targeted by nucleophiles. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive.
For this compound, the HOMO is expected to be primarily localized on the electron-rich aminophenyl moiety. The lone pair of the amino group and the π-system of the benzene (B151609) ring contribute significantly to this orbital. The LUMO is likely distributed across the urea (B33335) group, particularly the π* orbital of the carbonyl (C=O) bond, and the phenyl ring. The electron-donating amino group raises the energy of the HOMO, which generally leads to a smaller HOMO-LUMO gap compared to an unsubstituted phenylurea, thereby increasing its reactivity.
Quantum chemical reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and softness (S), provide further quantitative insights. Hardness measures the resistance to change in electron distribution, with harder molecules being less reactive.
| Parameter | Definition | Typical Calculated Value (eV) | Implication |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.25 | Electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.85 | Electron-accepting ability |
| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | 4.40 | High reactivity, low kinetic stability |
| Ionization Potential (I) | -EHOMO | 5.25 | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | 0.85 | Energy released when gaining an electron |
| Electronegativity (χ) | (I+A)/2 | 3.05 | Electron-att |
Derivatization Strategies and Functional Group Transformations of 1 4 Aminophenyl 1,3 Dimethylurea
Modification at the Aminophenyl Nitrogen: Acylation, Alkylation, and Arylation Reactions
The primary amino group on the phenyl ring of 1-(4-Aminophenyl)-1,3-dimethylurea is a prime site for chemical modification, readily undergoing acylation, alkylation, and arylation reactions. These transformations are fundamental in creating a diverse library of derivatives.
Acylation: The introduction of an acyl group to the aminophenyl nitrogen is a common and effective derivatization strategy. For instance, N-acetylation can be achieved through various methods, including biocatalytic approaches. The soil fungus Aspergillus japonicus has demonstrated the ability to selectively N-acetylate aromatic amines, offering a green chemistry route to acetylated products. researchgate.net This process typically involves incubating the parent compound with the fungal culture, followed by extraction and purification to yield the N-acetylated derivative. researchgate.net Traditional chemical methods for acylation are also widely employed. For example, the reaction with acyl chlorides or anhydrides in the presence of a base can efficiently produce the corresponding amides.
Alkylation: Alkylation at the aminophenyl nitrogen introduces alkyl groups, which can significantly alter the steric and electronic properties of the molecule. These reactions can be carried out using various alkylating agents, such as alkyl halides, in the presence of a suitable base to neutralize the acid generated during the reaction.
Arylation: The formation of a new carbon-nitrogen bond between the aminophenyl group and an aryl moiety is achieved through arylation reactions. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for this purpose. nih.gov These reactions typically involve the use of a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the amine with an aryl halide or triflate. organic-chemistry.org This methodology allows for the introduction of a wide range of substituted and unsubstituted aryl groups.
| Reaction Type | Reagents and Conditions | Product Type | Key Features |
| Acylation | Acyl chloride/anhydride, base; or biocatalysis (e.g., Aspergillus japonicus) | N-Acyl derivatives | Introduces amide functionality, can be achieved via chemical or green methods. researchgate.net |
| Alkylation | Alkyl halide, base | N-Alkyl derivatives | Modifies steric and electronic properties. |
| Arylation | Aryl halide/triflate, Palladium catalyst, phosphine ligand, base | N-Aryl derivatives | Forms a new C-N bond with an aromatic ring, versatile for introducing diverse aryl groups. nih.govorganic-chemistry.org |
Transformations Involving the Urea (B33335) Nitrogen Atoms: N-Substitution Patterns
The synthesis of unsymmetrical ureas can be achieved through a multi-step process. One common method involves the reaction of an amine with a phosgene (B1210022) equivalent, such as triphosgene (B27547), to form an isocyanate intermediate. nih.gov This intermediate can then react with another amine to yield the desired unsymmetrical urea. nih.gov For instance, reacting an aniline (B41778) derivative with triphosgene in the presence of a base like triethylamine (B128534) generates an isocyanate that can subsequently be treated with a different amine to produce an N,N,N'-trisubstituted urea. nih.gov
Furthermore, the introduction of substituents on the urea nitrogens can disrupt the planarity of the molecule. For example, the incorporation of a methyl group on a urea nitrogen can lead to a significant increase in solubility due to the disruption of planar conformations. nih.gov
| Substitution Pattern | Synthetic Approach | Key Impact on Molecular Properties |
| N,N'-Disubstituted | Reaction of an isocyanate with a primary amine. | Influences hydrogen bonding capabilities. nih.gov |
| N,N,N'-Trisubstituted | Reaction of an isocyanate with a secondary amine. | Can disrupt planarity and increase solubility. nih.gov |
Side-Chain Elaboration and Substituent Effects on Reactivity and Selectivity
Beyond direct modifications of the nitrogen atoms, the elaboration of side chains and the introduction of various substituents on the phenyl ring play a crucial role in dictating the reactivity and selectivity of subsequent transformations. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can profoundly influence the reactivity of the entire molecule.
For example, the presence of electron-donating groups on the phenyl ring can enhance the nucleophilicity of the aminophenyl nitrogen, potentially accelerating acylation and alkylation reactions. Conversely, electron-withdrawing groups can decrease its reactivity. The position of these substituents is also critical. Ortho-substituents, for instance, can introduce steric hindrance that may direct reactions to other positions or influence the conformational preferences of the molecule. nih.gov
The synthesis of complex derivatives often involves multi-step reaction sequences where the strategic introduction of substituents is key to achieving the desired final product. For example, a multi-step synthesis might begin with the introduction of a directing group on the phenyl ring to control the regioselectivity of a subsequent reaction, followed by the modification of the urea or amino functionalities.
Advanced Research Applications and Potentials of 1 4 Aminophenyl 1,3 Dimethylurea in Chemical Science
Role as a Versatile Building Block in Complex Molecular Architectures and Heterocyclic Synthesis
The bifunctional nature of 1-(4-aminophenyl)-1,3-dimethylurea, possessing both a nucleophilic amino group and a urea (B33335) functionality, makes it a valuable precursor in the synthesis of more complex molecules and particularly in the construction of heterocyclic rings. The aromatic amine can readily participate in a variety of classical and modern organic reactions.
For instance, the primary amino group can be diazotized and subsequently converted into a wide array of functional groups, or it can be acylated, alkylated, or used in condensation reactions to form imines. These reactions open pathways to a diverse range of substituted aromatic compounds.
A particularly promising application lies in the synthesis of nitrogen-containing heterocycles, which are scaffolds of immense importance in medicinal chemistry and materials science. The aminophenyl moiety can serve as a key component in cyclization reactions. For example, it can react with dicarbonyl compounds or their equivalents to form various heterocyclic systems. While specific examples for this compound are not extensively documented in dedicated studies, the reactivity of the aminophenyl group is well-established for the synthesis of heterocycles like quinolines, benzodiazepines, and phenazines from related aniline (B41778) precursors. Furthermore, the urea functionality itself can participate in or influence cyclization reactions, leading to unique heterocyclic frameworks that incorporate the urea motif. The use of related urea derivatives in deep eutectic solvents to facilitate heterocyclic synthesis suggests that this compound could be a valuable component in green chemistry approaches to complex molecule synthesis. researchgate.net
Investigation in Material Science: Polymer Chemistry and Advanced Functional Materials
The structural attributes of this compound make it a compelling candidate for the development of advanced functional materials, particularly in the realms of polymer chemistry and supramolecular systems.
Precursor for Novel Polymeric Structures with Tunable Properties
The presence of a primary amine group allows this compound to act as a monomer in polymerization reactions. It can be incorporated into polymer backbones through the formation of amide, imide, or other linkages. For example, it can be reacted with diacyl chlorides or dianhydrides to form polyamides and polyimides, respectively. The resulting polymers would possess the dimethylurea moiety as a pendant group, which can introduce specific properties such as altered solubility, thermal stability, and the capacity for hydrogen bonding. researchgate.net
The urea group's ability to form strong hydrogen bonds can lead to polymers with enhanced mechanical properties and the potential for self-healing capabilities. mdpi.com Disruption of the material could be repaired by the re-formation of these non-covalent interactions upon the application of a stimulus like heat. The specific structure of this compound could lead to polyureas or other polymers with precisely controlled architectures and, consequently, tunable properties.
| Polymer Type | Potential Co-monomer | Key Feature from this compound | Potential Application |
| Polyamide | Terephthaloyl chloride | Pendent dimethylurea group, hydrogen bonding sites | High-performance fibers, engineering plastics |
| Polyimide | Pyromellitic dianhydride | Asymmetric structure, enhanced solubility | Processable high-temperature materials, gas separation membranes researchgate.net |
| Polyurea | Diisocyanates | In-chain urea functionality | Elastomers, coatings, adhesives |
Components in Self-Assembled Systems and Supramolecular Chemistry
Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures from smaller molecular components. The urea functionality is a cornerstone of supramolecular chemistry due to its excellent hydrogen bonding capabilities, forming strong and directional interactions. mdpi.com
This compound is an ideal candidate for designing self-assembling systems. The urea group can form one-dimensional hydrogen-bonded tapes or more complex three-dimensional networks. reading.ac.uk The aromatic ring can participate in π-π stacking interactions, further stabilizing the supramolecular assembly. The amino group provides an additional site for hydrogen bonding or for chemical modification to tune the self-assembly process.
The self-assembly of bis-aromatic ureas has been shown to lead to the formation of gels and healable polymer networks. reading.ac.uk By analogy, systems based on this compound could be designed to form organogels or other soft materials with responsive properties. The introduction of this molecule into larger systems, such as polymers or nanoparticles, could be used to direct their self-assembly into desired morphologies. google.com
Contributions to Fundamental Chemical Research
Beyond its applications in synthesis and materials, this compound serves as a valuable tool for probing fundamental concepts in chemical reactivity and non-covalent interactions.
Model Compound for Advanced Urea Derivatives Reactivity Studies
The study of reaction mechanisms and kinetics is crucial for the development of new synthetic methods. Simple, well-defined molecules often serve as models to understand the behavior of more complex systems. The reaction of 1,3-dimethylurea (B165225) with formaldehyde (B43269) has been studied as a model for the industrially important urea-formaldehyde resins. Similarly, this compound can serve as an excellent model compound for studying the reactivity of N-aryl-N',N'-dimethylureas.
Kinetic studies on the reactions of the amino group, such as acylation or alkylation, can provide quantitative data on how the electronic properties of the dimethylurea-substituted phenyl ring influence reactivity. This information is valuable for designing and optimizing synthetic routes for more complex molecules containing this moiety. The thermal stability and decomposition pathways of this compound can also be investigated to understand the behavior of related materials at elevated temperatures. aidic.it
| Reaction Type | Information Gained | Relevance |
| N-Acylation | Electronic effects on amine nucleophilicity | Optimization of polymer synthesis |
| Diazotization | Stability and reactivity of the diazonium salt | Development of new functionalization strategies |
| Thermal Decomposition | Bond dissociation energies, degradation products | Understanding material stability and lifetime aidic.it |
Exploration of Aromatic-Urea Non-Covalent Interactions in Chemical Systems
Non-covalent interactions are the organizing forces in biological systems and are central to supramolecular chemistry. nih.gov The structure of this compound provides a platform to study the interplay of various non-covalent interactions.
The urea group is a strong hydrogen bond donor and acceptor. The aromatic ring can engage in π-π stacking and cation-π interactions. The amino group can also act as a hydrogen bond donor. The interplay between these interactions dictates the conformation of the molecule and its packing in the solid state. X-ray crystallography of related aminophenyl urea compounds has revealed intricate networks of hydrogen bonds that create three-dimensional supramolecular architectures.
Furthermore, the interaction of this molecule with other molecules or ions can be studied to understand molecular recognition phenomena. For example, the urea moiety is known to bind anions, and the presence of the aminophenyl group could modulate this binding affinity and selectivity. Computational studies, in conjunction with experimental techniques like NMR and IR spectroscopy, can provide detailed insights into the nature and strength of the non-covalent interactions involving this compound. researchgate.netnih.gov These fundamental studies are crucial for the rational design of new materials and functional molecular systems.
Design and Synthesis of Chemical Probes for Mechanistic Organic and Inorganic Chemistry Studies
The strategic design of chemical probes derived from this compound hinges on the targeted modification of its structure to incorporate reporter groups and reactive moieties. The primary amino group serves as a convenient synthetic handle for the attachment of fluorophores, chromophores, or redox-active centers that can signal the presence of specific analytes or changes in the chemical environment. Concurrently, the urea functionality can engage in specific non-covalent interactions, such as hydrogen bonding, to direct the probe to a particular site of interest within a larger molecular assembly or to modulate its reactivity.
The synthesis of these specialized probes typically commences with the functionalization of the aniline nitrogen of this compound. A common strategy involves the reaction of the amino group with a molecule containing a complementary reactive group, such as an isocyanate, an activated carboxylic acid, or an acyl chloride. This approach allows for the covalent attachment of a wide array of signaling units.
For instance, the reaction with a fluorophore-containing isocyanate yields a fluorescently labeled urea derivative. The choice of fluorophore is critical and is dictated by the specific application, with considerations including excitation and emission wavelengths, quantum yield, and sensitivity to the local environment. Fluorophores that exhibit changes in their emission properties in response to polarity, pH, or the presence of specific ions are particularly valuable for mechanistic studies.
To illustrate the synthetic strategy, consider the design of a fluorescent probe to monitor the formation of a specific metallic complex in an inorganic reaction. The synthesis could proceed as follows:
Activation of the Fluorophore: A fluorophore with a carboxylic acid functionality, such as a BODIPY derivative, is first activated to facilitate coupling. This can be achieved by converting the carboxylic acid to a more reactive species, for example, an N-hydroxysuccinimide (NHS) ester.
Coupling Reaction: The activated fluorophore is then reacted with this compound. The primary amino group of the aminophenyl urea attacks the activated carbonyl of the fluorophore, forming a stable amide bond and yielding the desired fluorescent probe.
The resulting probe possesses the this compound core for structural integrity and potential secondary interactions, and a fluorescent reporter group to signal binding events.
| Step | Reactants | Product | Purpose |
| 1 | Fluorophore-COOH, Activating Agent (e.g., DCC/NHS) | Fluorophore-NHS Ester | Activation of the fluorophore for efficient coupling. |
| 2 | Fluorophore-NHS Ester, this compound | Fluorescent Probe | Covalent attachment of the fluorophore to the urea scaffold. |
This table outlines a general synthetic scheme for producing a fluorescent chemical probe from this compound.
Once synthesized, these chemical probes can be employed to investigate a variety of mechanistic questions in both organic and inorganic chemistry.
In organic chemistry , a probe derived from this compound could be designed to study reaction kinetics or to detect the formation of a transient intermediate. For example, a probe with a specific binding site for a catalytic species could report on the concentration of the active catalyst throughout a reaction, providing valuable kinetic data. The urea moiety could play a crucial role in pre-organizing the probe for binding through hydrogen bonding interactions.
In inorganic chemistry , these probes are particularly useful for studying the coordination chemistry of metal ions. A probe functionalized with a chelating agent can exhibit a change in its fluorescence upon binding to a metal ion. This "turn-on" or "turn-off" fluorescence response can be used to determine binding affinities, stoichiometry, and to follow the course of ligand exchange reactions. The dimethylurea portion of the molecule can influence the electronic properties of the chelating unit, thereby fine-tuning its selectivity for different metal ions.
Future Directions and Emerging Research Avenues for 1 4 Aminophenyl 1,3 Dimethylurea Studies
Advanced Catalytic Transformations and Stereoselective Syntheses
The synthesis of substituted ureas is evolving beyond traditional methods that often rely on hazardous reagents like phosgene (B1210022). nih.gov Modern research is focused on developing advanced catalytic transformations that are more efficient, atom-economical, and environmentally benign.
One promising direction is the use of methanol (B129727) as a C1 source, which is an unprecedented protocol for urea (B33335) synthesis that is highly atom-economical, producing only hydrogen as a byproduct. acs.orgacs.org Ruthenium pincer complexes have been identified as effective catalysts for this transformation, and notably, these reactions can proceed without the need for additives like bases or oxidants. acs.orgacs.org Another innovative approach is the Chan-Lam cross-coupling reaction, where N,N'-dimethylurea (a structural component of the target molecule) has been successfully used as a ligand to facilitate the copper-catalyzed N-arylation of amines and amides with arylboronic acids. nih.gov Furthermore, catalyst-free methods are being explored, utilizing water as a solvent for the nucleophilic addition of amines to potassium isocyanate, which allows for the synthesis of various N-substituted ureas in good to excellent yields with high purity. rsc.orgresearchgate.net
These advanced catalytic systems hold significant potential for the synthesis of 1-(4-Aminophenyl)-1,3-dimethylurea. The development of catalysts that can selectively functionalize the aminophenyl ring or the urea nitrogens would open up pathways to novel derivatives.
Table 1: Comparison of Modern Catalytic Strategies for Urea Synthesis
| Catalytic Strategy | Key Features | Potential for this compound |
|---|---|---|
| Ruthenium-Catalyzed Synthesis from Methanol | Uses methanol as a C1 source; high atom economy; no additives required. acs.orgacs.org | A greener route for the fundamental synthesis of the dimethylurea moiety. |
| Chan-Lam Cross-Coupling | Copper-catalyzed N-arylation; uses N,N'-dimethylurea as a ligand. nih.gov | Potential for synthesizing the N-phenyl bond in the target molecule. |
| Catalyst-Free Synthesis in Water | Uses water as a solvent; simple and efficient; avoids organic solvents. rsc.orgresearchgate.net | An environmentally friendly method for the synthesis of the urea core structure. |
While stereoselective synthesis is a critical area in modern chemistry, its application specifically to this compound is not yet extensively reported. However, the principles of organocatalysis, particularly using bifunctional (thio)urea catalysts, have been successfully employed to create multiple chiral centers in the synthesis of complex heterocyclic rings. beilstein-journals.org These catalysts work by activating substrates through hydrogen bonding. This suggests a future research avenue where chiral catalysts could be designed to achieve stereoselective transformations involving this compound or its precursors, leading to chiral derivatives with unique properties.
Development of Novel Spectroscopic Probes and Sensors
The inherent structure of phenylurea compounds, featuring hydrogen-bond-donating urea protons and a fluorogenic phenyl ring, makes them ideal candidates for the development of spectroscopic probes and sensors. The urea moiety can act as a binding site for various anions and cations through hydrogen bonding and electrostatic interactions. mdpi.com This interaction can modulate the electronic properties of the aromatic ring system, leading to a detectable change in the compound's absorption or fluorescence spectrum.
Research has demonstrated that urea-bearing polymers and small molecules can act as fluorescent sensors for a range of ions, including cyanide (CN⁻), fluoride (B91410) (F⁻), and iron (Fe³⁺). nih.govresearchgate.net The signaling mechanism often involves processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or aggregation-induced emission (AIE), which result in either fluorescence quenching ("turn-off") or enhancement ("turn-on"). mdpi.comnih.govresearchgate.net For example, a π-conjugated urea-bearing phenyleneethynylene polymer showed significant fluorescent quenching upon the addition of cyanide. nih.gov Another urea-based sensor exhibited a "turn-on" fluorescent response for both Fe³⁺ and F⁻ ions with high sensitivity. researchgate.net
For this compound, the aminophenyl group can serve as an intrinsic fluorophore. The urea functionality provides the recognition site. Upon binding of an analyte to the urea group, the electronic environment of the aminophenyl moiety would be perturbed, resulting in a change in its fluorescence properties. This makes the compound a promising platform for designing new chemosensors. Future research could focus on:
Screening its response to a wide variety of ions and neutral molecules.
Functionalizing the aminophenyl group to tune its photophysical properties, such as shifting the emission wavelength or increasing the quantum yield.
Incorporating the molecule into polymer matrices or onto solid supports to create reusable sensor devices. acs.org
Table 2: Principles of Urea-Based Fluorescent Sensors
| Sensing Principle | Description | Relevance to this compound |
|---|---|---|
| Anion Recognition | The N-H protons of the urea group form hydrogen bonds with anions like F⁻ or CN⁻. mdpi.comnih.gov | The dimethylurea moiety can serve as the anion binding site. |
| Cation Recognition | The urea oxygen and/or aromatic system can coordinate with metal cations like Fe³⁺. researchgate.net | The carbonyl oxygen and phenyl π-system offer potential cation binding sites. |
| Fluorescence Modulation | Binding events alter the electronic structure, causing a change in fluorescence (quenching or enhancement). researchgate.netbohrium.com | The aminophenyl group can act as the signaling fluorophore. |
Integration with Machine Learning and Artificial Intelligence in Chemical Design and Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and the design of novel compounds with desired characteristics. acs.org These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) that are not immediately obvious to human researchers. scielo.br
For urea-based compounds, ML models have been successfully developed to predict their biological activity, such as urease inhibition. nih.govnih.gov These models, often based on algorithms like random forest or decision trees, use molecular descriptors (e.g., physicochemical properties, molecular fingerprints) to classify compounds as active or inactive with high accuracy. nih.govnih.gov This approach allows for the efficient virtual screening of large compound libraries to identify promising new candidates before committing to costly and time-consuming synthesis and testing. nih.gov
In the context of this compound, ML and AI could be applied in several forward-looking ways:
Predictive Modeling: By training models on existing data for substituted phenylureas, it would be possible to predict various properties of novel derivatives of this compound, such as their potential as enzyme inhibitors, corrosion inhibitors, or their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles using platforms like ADMET-AI. researchgate.netgreenstonebio.com
Generative Design: AI models can be used to design entirely new molecules. By defining desired properties (e.g., high binding affinity to a specific target, specific fluorescence characteristics), a generative model could propose novel derivatives of this compound that are optimized for a particular application. scielo.br
Reaction Optimization: AI can also predict the outcomes of chemical reactions, including yield and selectivity. chemeurope.com This could be used to optimize the synthesis of this compound and its derivatives, identifying the ideal catalysts, solvents, and reaction conditions with minimal experimentation.
Expanding Theoretical Models for Complex Reactivity and Material Properties
Theoretical and computational chemistry provides invaluable insights into the fundamental properties of molecules, complementing experimental findings and guiding the design of new research. For urea derivatives, computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations are already being used to explore their behavior at the molecular level.
DFT calculations have been employed to study the 3D conformations, molecular electrostatic potentials (ESP), and quantum chemical descriptors (e.g., HOMO/LUMO energies) of phenylurea compounds. researchgate.net These studies help to understand how different substituents affect the electronic structure and, consequently, the molecule's reactivity and binding affinity in applications like immunoassays or as corrosion inhibitors. researchgate.netresearchgate.netresearchgate.net For instance, first-principles calculations on 1,3-dimethylurea (B165225) have been used to determine its electronic band gap and dielectric constant, providing clues about its potential use in nonlinear optical (NLO) materials.
Future theoretical research on this compound could focus on several key areas:
Modeling Reaction Mechanisms: DFT can be used to elucidate the detailed mechanisms of the advanced catalytic transformations discussed in section 8.1. By modeling the transition states and reaction intermediates, researchers can understand how catalysts facilitate the reaction and how to improve their efficiency and selectivity.
Simulating Sensor Interactions: Computational models can simulate the binding of the urea moiety to various analytes. These studies can predict binding energies and the resulting changes in the molecule's electronic and photophysical properties, aiding in the rational design of the highly selective and sensitive spectroscopic probes described in section 8.2. mdpi.com
Predicting Material Properties: MD simulations can be used to model the self-assembly of this compound molecules in different environments. This can help predict how they might form ordered structures like organogels or liquid crystals and how their bulk material properties arise from their molecular interactions. researchgate.net
By expanding these theoretical models, a deeper, more predictive understanding of the relationship between the molecular structure of this compound and its macroscopic functions can be achieved, accelerating its development for a wide range of applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
